molecular formula C11H14N2O4 B1394460 3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine CAS No. 1287218-02-3

3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine

Cat. No.: B1394460
CAS No.: 1287218-02-3
M. Wt: 238.24 g/mol
InChI Key: DELVZEYAKPYHJR-UHFFFAOYSA-N
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Description

Table 1: Comparative Molecular Data

Property Value (Calculated) Value (Reported) Source
Molecular Formula C₁₁H₁₄N₂O₄ C₁₁H₁₄N₂O₄
Molecular Weight 238.243 g/mol 238.24 g/mol
Purity - ≥95% (HPLC)

The compound’s exact mass (238.0954 g/mol) and monoisotopic mass (238.0954 g/mol) further confirm its identity.

Properties

IUPAC Name

3-nitro-2-(oxan-4-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-13(15)10-2-1-5-12-11(10)17-8-9-3-6-16-7-4-9/h1-2,5,9H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELVZEYAKPYHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine typically involves the nitration of 2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions using continuous flow reactors to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The pyridine ring can undergo oxidation reactions under specific conditions to form pyridine N-oxide derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 3-Amino-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Pyridine N-oxide derivatives.

Scientific Research Applications

3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring and tetrahydro-2H-pyran-4-ylmethoxy moiety contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Features and Substituent Effects
  • Core Structure : Unlike imidazo[1,2-a]pyridine or isoindoline-1,3-dione derivatives (e.g., compounds in and ), the target compound retains a simple pyridine ring. This distinction impacts electronic properties, as pyridine’s lone pair on nitrogen contributes to its basicity, akin to tertiary amines .
  • Substituents: Nitro Group: Present in both the target compound and analogs like 3-nitro phthalic anhydride derivatives (). The nitro group is electron-withdrawing, reducing electron density on the aromatic ring and influencing reactivity in substitution or reduction reactions. Tetrahydro-2H-pyran-4-ylmethoxy: This bulky ether substituent contrasts with simpler aryl (e.g., m-tolyl in ) or halogen (e.g., chloro in ) groups. The steric bulk may hinder certain reactions (e.g., electrophilic substitution) and enhance lipophilicity compared to polar substituents like -Br or -NO₂.
2.2 Physical Properties
  • Melting Points : Pyridine derivatives with nitro and halogen substituents (e.g., 2-chloro-5-(4-substituted phenyl)pyridines in ) exhibit higher melting points (268–287°C) due to strong intermolecular interactions (e.g., dipole-dipole, π-stacking). In contrast, compounds with bulky or flexible substituents, such as the tetrahydroimidazo[1,2-a]pyridine derivative in , show lower melting points (215–217°C). The target compound’s tetrahydro-2H-pyran group likely reduces packing efficiency, suggesting a melting point closer to the lower range .
  • Solubility : The ether linkage and oxygen-rich tetrahydro-2H-pyran moiety may improve solubility in polar aprotic solvents compared to halogenated analogs.
2.4 Spectral and Analytical Data
  • 1H NMR : Pyridine protons in nitro-substituted analogs () resonate at δ 7.00–8.50 ppm. The tetrahydro-2H-pyran-4-ylmethoxy group would show distinct signals: δ ~3.50–4.00 ppm for the OCH₂ and δ 1.50–2.50 ppm for the cycloether protons. These shifts differ markedly from aryl or halogen-substituted derivatives .
  • Elemental Analysis: A compound with molecular formula C23H18ClN3O2 () contains 67.64% C, 4.44% H, and 10.29% N.

Biological Activity

3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H15N3O3
  • Molecular Weight : 249.26 g/mol
  • IUPAC Name : this compound

This compound features a pyridine ring substituted with a nitro group and a tetrahydropyran moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, compounds with similar structures have demonstrated inhibition of phosphodiesterase (PDE) enzymes, which are crucial in regulating cellular signaling pathways.

Table 1: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (μM)Reference
Compound APDE23.67 ± 0.47
Compound BPDE45.12 ± 0.30

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to induce ROS production, leading to apoptosis in cancer cells.
  • Cell Viability Modulation : In vitro studies indicate that this compound can enhance cell viability under stress conditions, potentially through anti-apoptotic pathways.

Neuroprotective Effects

A notable study evaluated the neuroprotective effects of related compounds on HT-22 cells subjected to corticosterone-induced toxicity. The results indicated that certain derivatives could significantly increase cell viability in a dose-dependent manner.

Figure 1: Cell Viability Assay Results

Cell Viability Assay

Antileishmanial Activity

Research has demonstrated that tetrahydropyran derivatives possess antileishmanial activity. The mechanism involves the inhibition of Leishmania donovani growth through interference with cellular signaling pathways, which could be relevant for the biological activity of this compound.

Q & A

Basic: What are the key synthetic routes for preparing 3-nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine?

The synthesis of this compound typically involves functionalizing pyridine via nucleophilic substitution or coupling reactions. A common approach includes:

  • Etherification : Reacting 2-hydroxy-3-nitropyridine with tetrahydro-2H-pyran-4-ylmethanol under Mitsunobu conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine) to install the tetrahydropyran-4-ylmethoxy group .
  • Nitration : Introducing the nitro group at the 3-position of pyridine using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate. Regioselectivity is influenced by steric and electronic effects of existing substituents .
  • Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: How is the compound characterized to confirm its structure and purity?

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the nitro group (δ ~8.5 ppm for aromatic protons), tetrahydropyran (δ ~3.5–4.0 ppm for methoxy and δ ~1.5–2.0 ppm for methylene protons), and pyridine ring protons (δ ~7.0–8.0 ppm) .
    • Mass Spectrometry (MS) : Molecular ion peak (M⁺) matching the molecular formula (C₁₁H₁₄N₂O₄) and fragment ions (e.g., loss of NO₂ or tetrahydropyran moiety) .
  • Elemental Analysis : Confirms C, H, N, and O percentages within ±0.4% of theoretical values .

Advanced: What factors influence regioselectivity in substitution reactions involving this compound?

The nitro group at the 3-position directs electrophilic substitution to the 4- or 6-position of the pyridine ring due to its strong electron-withdrawing effect. For example:

  • Nucleophilic Aromatic Substitution (SNAr) : The nitro group activates the pyridine ring toward SNAr at the 4-position under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 6-position is feasible with Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids, leveraging steric hindrance from the tetrahydropyran substituent .
  • Steric Effects : The bulky tetrahydropyran-4-ylmethoxy group at the 2-position may hinder reactions at adjacent positions .

Advanced: How does the nitro group impact the compound’s reactivity in reduction or oxidation studies?

  • Reduction :
    • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 3-amino-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine. Over-reduction of the pyridine ring is avoided by using mild conditions (e.g., 30 psi H₂, room temperature) .
    • Selective reduction with NaBH₄/CuCl₂ targets the nitro group without affecting the ether linkage .
  • Oxidation : The nitro group stabilizes the pyridine ring against oxidation. However, strong oxidants (e.g., KMnO₄) may degrade the tetrahydropyran ring .

Advanced: How can researchers address contradictory data in reaction yields or product distributions?

Discrepancies often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor SNAr, while non-polar solvents (e.g., toluene) promote radical pathways .
  • Catalyst Variability : Pd catalyst lots may differ in residual ligands or particle size, altering coupling efficiency. Standardizing catalyst sources and pre-treating with chelating agents (e.g., EDTA) improves reproducibility .
  • Substituent Interactions : The tetrahydropyran group’s conformational flexibility may lead to variable steric effects. Computational modeling (DFT) predicts favorable transition states .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for derivatives of this compound?

  • Position-Specific Modifications :
    • Replace the nitro group with cyano or trifluoromethyl to alter electronic properties .
    • Vary the tetrahydropyran substituent (e.g., 4-fluorotetrahydropyran) to probe steric/electronic effects on target binding .
  • Biological Assays :
    • Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .
    • Correlate substituent polarity (logP) with cellular permeability in cancer cell lines (e.g., MTT assays) .

Advanced: How can computational methods aid in predicting the compound’s reactivity or binding modes?

  • Density Functional Theory (DFT) : Calculates nitro group’s electron-withdrawing effect on pyridine ring charge distribution, predicting sites for electrophilic attack .
  • Molecular Docking : Simulates interactions with protein targets (e.g., cannabinoid receptors) by modeling the tetrahydropyran group’s hydrogen bonding with active-site residues .
  • MD Simulations : Assess conformational stability of the tetrahydropyran moiety in aqueous vs. lipid environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine
Reactant of Route 2
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3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine

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